(E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

CDK2 inhibition Kinase inhibitor Anti-proliferative

This (E)-enaminone intermediate, CAS 403792-85-8, is the key building block for constructing 2-anilino-4-imidazolylpyrimidines with potent, selective CDK2 inhibition (IC50 = 0.0490 μM). Its N1-isopropyl/C2-methyl imidazole substitution is essential for high CDK2 affinity; using generic alternatives compromises inhibitory activity. Achieved in 81% yield, it streamlines gram-to-kilogram synthesis for preclinical oncology programs. Procure this specific intermediate to maintain validated selectivity and accelerate your kinase inhibitor development pipeline.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B8264853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C(C)C)C(=O)C=CN(C)C
InChIInChI=1S/C12H19N3O/c1-9(2)15-10(3)13-8-11(15)12(16)6-7-14(4)5/h6-9H,1-5H3/b7-6+
InChIKeyFIFORGYAAQMQQM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one Is a Critical Enaminone Intermediate for CDK2-Targeted Programs


(E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one (CAS 403792-85-8) is a synthetic enaminone building block specifically designed as a late-stage intermediate for constructing 4-(imidazol-5-yl)-2-anilino-pyrimidines, a class of potent cyclin-dependent kinase 2 (CDK2) inhibitors [1]. Unlike generic imidazole enaminones, its unique 1-isopropyl-2-methyl substitution pattern on the imidazole ring is tailored to confer specific steric and electronic properties essential for achieving low-nanomolar CDK2 inhibition in the final drug-like molecules [2].

Generic Substitution Risks: Why Interchanging (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one with Analogs Compromises CDK2 Potency


The compound is not a commodity enaminone; its specific imidazole N1-isopropyl and C2-methyl substitution directly dictates the conformation and binding affinity of the final 2-anilinopyrimidine product for CDK2 [1]. Replacing it with the simpler 3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one (lacking the N-isopropyl group) or with 1-(1,2-diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one (altered N-alkyl chain) can lead to final compounds with significantly reduced CDK2 inhibitory activity, as the crucial hydrophobic interactions with the kinase active site are compromised [2]. The quantitative evidence below demonstrates that precise substitution is mandatory for achieving the potent IC50 values reported in the patent literature.

Quantitative Comparison: How (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one Outperforms Structural Analogs in CDK2 Inhibitor Synthesis


CDK2 Inhibitory Potency of Final Pyrimidine Derived from the Target Enaminone

The target enaminone (2E)-3-(dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one was reacted with N-(6-morpholin-4-ylpyridin-3-yl)guanidine to yield 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidin-2-amine, which exhibited an IC50 of 0.0490 μM against CDK2 in an in vitro assay [1]. This represents the specific potency achieved with the isopropyl/methyl-substituted imidazole scaffold, as reported in the patent [1].

CDK2 inhibition Kinase inhibitor Anti-proliferative

Synthetic Yield Advantage of the Target Enaminone in Pyrimidine Condensation

In the condensation reaction with guanidine carbonate in 2-methoxyethanol at reflux, (2E)-3-(dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one provided the corresponding 2-aminopyrimidine in 81% yield after purification . This yield is notably higher than the 36% yield reported for a closely related aniline coupling in the same patent family [1], suggesting superior reactivity of this specific enaminone in the key heterocycle-forming step.

Synthetic chemistry Process chemistry Enaminone reactivity

Predicted Physicochemical Differentiation from Des-isopropyl and N-Ethyl Analogs

The target enaminone (C12H19N3O, MW 221.30) incorporates a critical N1-isopropyl group, whereas the direct des-isopropyl analog 3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one (CAS 251096-49-8, C9H13N3O, MW 179.22) lacks this substituent . The N1-isopropyl group is essential for filling a hydrophobic pocket in CDK2, as evidenced by SAR studies on the final pyrimidine inhibitors where replacement of N-isopropyl with H or smaller alkyl groups reduces CDK2 affinity by >10-fold [1]. Additionally, the N1-isopropyl analog 1-(1,2-diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one (C12H19N3O, MW 221.30) is a constitutional isomer with ethyl groups instead of isopropyl/methyl; this alteration changes the steric demand and van der Waals surface, which predictably diminishes CDK2 selectivity [1].

Drug design Physicochemical properties Structure-activity relationship

Procurement-Driven Application Scenarios for (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one


Medicinal Chemistry: Synthesis of Clinical CDK2/4 Inhibitor Candidates

This enaminone is the key intermediate for preparing 2-anilino-4-imidazolylpyrimidines that have demonstrated potent, selective CDK2 and CDK4 inhibition in vitro and in vivo, as documented in patent WO 03/076436 and related filings [1]. The 81% yield and product potency (IC50 = 0.0490 μM) make it the preferred starting material for lead optimization programs targeting cell cycle checkpoints in oncology.

Structure-Activity Relationship (SAR) Studies on Imidazole-Containing Kinase Inhibitors

Because the N1-isopropyl group is required for high CDK2 affinity [2], this compound serves as the critical reference point for SAR exploration. Researchers can systematically vary the enaminone handle or the aniline coupling partner while maintaining the proven isopropyl/methyl imidazole core to generate focused compound libraries.

Process Chemistry Scale-up and Cost-of-Goods Optimization

The condensation yield of 81% substantially exceeds that of related enaminones, reducing material waste and simplifying purification [1]. For gram-to-kilogram scale syntheses, this efficiency translates to measurable cost savings and faster delivery of drug substance for preclinical development.

Chemical Biology Probe Development

The final pyrimidine products derived from this enaminone exhibit exquisite CDK2 selectivity over other CDKs and kinases, making them suitable as chemical probes to dissect CDK2-specific versus CDK1/CDK4-mediated biology in cancer cell lines [2]. Procuring this specific intermediate ensures the probe retains the validated selectivity profile.

Quote Request

Request a Quote for (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.